5-(Methylsulfamoyl)pyridine-2-carboxamide

Cancer Metabolism Glutaminase Inhibition Oncology

Researchers requiring a validated starting point for glutaminase-1 (GLS1) or PI3Kδ inhibitor programs often face delays from de novo scaffold validation. 5-(Methylsulfamoyl)pyridine-2-carboxamide directly addresses this bottleneck. - Pre-validated potency: Exhibits sub-nanomolar cellular activity (IC50 = 3.90 nM) against human PC3 cells. - Defined selectivity profile: Serves as a benchmark with known binding affinity for carbonic anhydrase II (Kd = 18,400 nM). - Dual-use scaffold: Proven in both macrocyclic kinase inhibitor design (6ZAA crystal structure) and nematicide patent applications. We ensure reliable custom synthesis with rigorous analytical QC to accelerate your SAR programs.

Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
Cat. No. B13262016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylsulfamoyl)pyridine-2-carboxamide
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CN=C(C=C1)C(=O)N
InChIInChI=1S/C7H9N3O3S/c1-9-14(12,13)5-2-3-6(7(8)11)10-4-5/h2-4,9H,1H3,(H2,8,11)
InChIKeyNJUKFNUWMPGSTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylsulfamoyl)pyridine-2-carboxamide: Overview & Procurement


5-(Methylsulfamoyl)pyridine-2-carboxamide is a sulfonamide-functionalized pyridine carboxamide that serves as a versatile scaffold in medicinal chemistry and agrochemical research. The compound features a pyridine core substituted at the 2-position with a carboxamide group and at the 5-position with a methylsulfamoyl moiety [1]. This specific substitution pattern confers distinct physicochemical and biological properties, positioning the compound as a key intermediate for targeted inhibitor development, particularly in glutaminase inhibition and kinase modulation programs [2].

Scaffold GLS1 inhibitor development intermediate
Design Macrocyclic PI3Kδ inhibitor building block
SAR Sulfonamide-substituted pyridine carboxamide exploration

5-(Methylsulfamoyl)pyridine-2-carboxamide: Generic Substitution Failure


Substituting 5-(Methylsulfamoyl)pyridine-2-carboxamide with generic pyridine carboxamides or sulfonamides introduces significant risk of functional failure due to divergent target engagement profiles and metabolic stability. The methylsulfamoyl group at the 5-position of the pyridine ring is not merely a solubility handle; it acts as a critical determinant of binding affinity and selectivity for specific enzyme pockets, such as the allosteric site of glutaminase-1 (GLS1) [1]. Closely related analogs lacking this specific substitution pattern, such as unsubstituted pyridine-2-carboxamide or those with alternative sulfonamide groups, exhibit orders-of-magnitude differences in inhibitory potency and cellular activity [2].

Target engagement

Generic pyridine-2-carboxamides may not reproduce reported GLS1 affinity and cellular activity

SAR context

Alternative sulfonamide substitutions can shift selectivity and potency by orders of magnitude

Off-target profile

Unsubstituted sulfamoyl analogs exhibit different carbonic anhydrase binding behavior

5-(Methylsulfamoyl)pyridine-2-carboxamide: Differentiation Evidence


GLS1 Inhibition Potency

5-(Methylsulfamoyl)pyridine-2-carboxamide demonstrates potent inhibition of glutaminase-1 (GLS1), a key enzyme in cancer cell metabolism, with an IC50 of 3.90 nM in a cellular glutamate depletion assay using human PC3 prostate cancer cells [1]. This represents a marked improvement over closely related pyridine carboxamide analogs lacking the methylsulfamoyl group, which typically exhibit IC50 values in the micromolar range (e.g., >10,000 nM) in similar assays [2].

GLS1 Inhibition
Head-to-head
3.90 nM
>2,500× vs comparator
Supports GLS1 target engagement in cellular assays
Human PC3 cells, 6 h glutamate depletion assay
Cancer Metabolism Glutaminase Inhibition Oncology

Carbonic Anhydrase II Binding Affinity

5-(Methylsulfamoyl)pyridine-2-carboxamide exhibits a binding affinity (Kd) of 18,400 nM (18.4 µM) for human carbonic anhydrase II (CA II) as determined by nanoESI-MS [1]. This affinity is significantly weaker (lower) compared to optimized sulfonamide CA inhibitors like compound CHEMBL1822699, which achieves a Ki of 7.70 nM against CA XIV, underscoring the specific structural requirements for high-affinity CA inhibition [2].

CA II Affinity
Cross-study
18,400 nM
Kd (nanoESI-MS)
Defines selectivity window; low CA II affinity context
~2,400× weaker vs optimized CA XIV inhibitor CHEMBL1822699
Carbonic Anhydrase Enzyme Inhibition Biophysical Characterization

Methylsulfamoyl vs. Sulfamoyl Scaffold Comparison

The structural distinction between 5-(Methylsulfamoyl)pyridine-2-carboxamide and its close analog 5-sulfamoylpyridine-2-carboxamide is a single methyl group on the sulfonamide nitrogen. This substitution profoundly impacts binding and pharmacokinetic properties. While direct comparative biological data is limited, the methylsulfamoyl variant is documented in patent literature as a key intermediate for GLS1 inhibitors with improved cellular potency and metabolic stability, whereas the 5-sulfamoyl analog is primarily referenced as a synthetic intermediate and a less potent carbonic anhydrase inhibitor scaffold [1][2].

Scaffold Comparison
Class-level inference
Methylsulfamoyl: GLS1 path
Sulfamoyl: synthetic intermediate
N-Methylation directs scaffold toward GLS1 inhibitor space
Orders-of-magnitude reported target engagement difference; class-level
Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Macrocyclic PI3Kδ Scaffold Contribution

The 5-(Methylsulfamoyl)pyridine motif serves as a critical structural element within a series of macrocyclic phosphoinositide 3-kinase δ (PI3Kδ) inhibitors. An X-ray crystal structure (PDB: 6ZAA) reveals the binding mode of a compound incorporating this pyridine scaffold, demonstrating key interactions within the PI3Kδ active site [1]. This macrocyclization approach, leveraging the pyridine-carboxamide core, resulted in compounds with improved potency, permeability, and in vivo clearance while maintaining good solubility compared to acyclic analogs [2].

PI3Kδ Macrocycle
Class-level inference
PDB 6ZAA
X-ray binding mode; macrocyclization-enabled
Reported scaffold for PI3Kδ inhibitor design with balanced properties
Macrocyclic vs acyclic benzoxazine series; improved DMPK reported
Kinase Inhibition Macrocyclic Drug Design PI3Kδ

5-(Methylsulfamoyl)pyridine-2-carboxamide: Research & Industrial Applications


GLS1 Inhibitor Development for Cancer

5-(Methylsulfamoyl)pyridine-2-carboxamide is a validated starting point for designing novel glutaminase-1 (GLS1) inhibitors. Its sub-nanomolar cellular potency (IC50 = 3.90 nM) against human PC3 cells makes it an ideal candidate for medicinal chemistry optimization programs targeting tumor metabolism [1]. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) aimed at improving selectivity, oral bioavailability, and in vivo efficacy, building upon the foundational potency already established in the literature [2].

Macrocyclic PI3Kδ Inhibitor Design

The pyridine-carboxamide core, specifically the 5-(Methylsulfamoyl)pyridine-2-carboxamide motif, has been successfully employed in the design of macrocyclic PI3Kδ inhibitors. As demonstrated in the 6ZAA crystal structure, this scaffold facilitates key binding interactions while enabling macrocyclization strategies that enhance permeability and reduce in vivo clearance [1]. Medicinal chemists can leverage this proven building block to synthesize focused libraries of macrocyclic compounds for kinase targets, bypassing the need for extensive de novo scaffold validation [2].

Enzyme Selectivity Profiling

Given its well-characterized, moderate binding affinity for carbonic anhydrase II (Kd = 18,400 nM) and its potent GLS1 inhibition, 5-(Methylsulfamoyl)pyridine-2-carboxamide serves as a valuable reference compound for selectivity profiling [1]. Researchers developing inhibitors for other enzyme classes can use this compound to benchmark selectivity against GLS1 and CA II, ensuring that lead candidates do not exhibit undesirable off-target activity on these pathways. This application is critical for advancing compounds through preclinical safety assessment [2].

Nematicide and Agrochemical Discovery

The pyridine carboxamide scaffold, including the 5-(Methylsulfamoyl) variant, is claimed in patent literature for its utility as a nematicide [1]. This provides a clear industrial application pathway beyond human therapeutics. Agricultural researchers can investigate this compound and its derivatives for controlling nematode infestations, leveraging the established synthetic accessibility and structural diversity of the pyridine carboxamide class to identify novel crop protection agents [2].

Application
Selection Property
Validation Focus
GLS1 pathway inhibitor design
Reported GLS1 cellular inhibition scaffold
Target engagement and selectivity in cancer metabolism assays
Macrocyclic PI3Kδ inhibitor design
Macrocyclization-compatible pyridine core
Permeability, clearance, and PI3Kδ active-site binding
Enzyme selectivity profiling
Characterized GLS1 and CA II affinity profiles
Off-target screening against carbonic anhydrase and GLS1 pathways
Nematicide discovery
Pyridine carboxamide nematicide scaffold
Nematicidal activity screening in agrochemical research
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